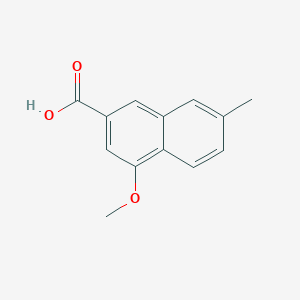
4-Methoxy-7-methyl-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- is an organic compound with the molecular formula C13H12O3. This compound is a derivative of naphthalene, featuring a carboxylic acid group, a methoxy group, and a methyl group attached to the naphthalene ring system. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is diazotized and replaced with a carboxyl group using the Sandmeyer reaction, resulting in 2-naphthalenecarboxylic acid.
Methoxylation and Methylation: The final steps involve introducing the methoxy and methyl groups at the 4 and 7 positions, respectively, through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-2-naphthoic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
7-Methyl-2-naphthoic acid: Another related compound with unique characteristics due to the absence of the methoxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
4-methoxy-7-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(13(14)15)7-12(11)16-2/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
OYMLRDMQDXZWMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
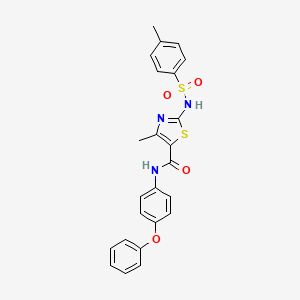
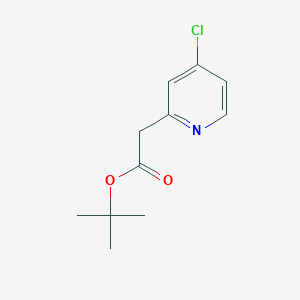
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
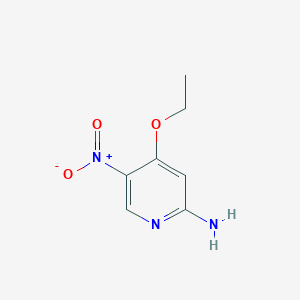
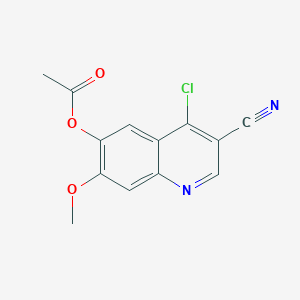

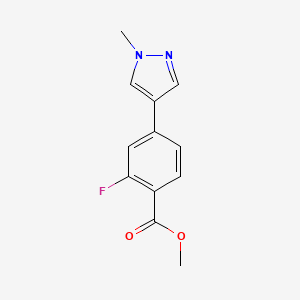
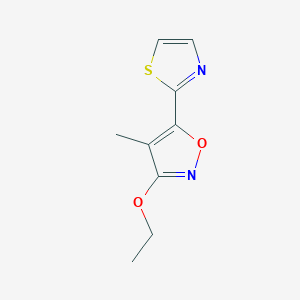
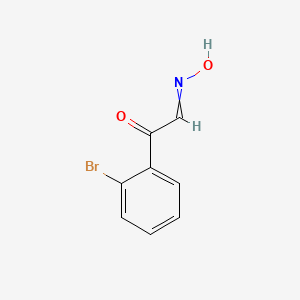
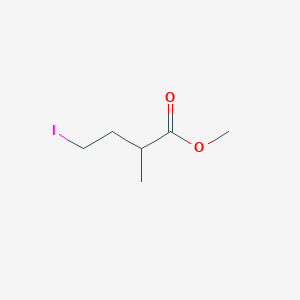
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
